3-Methylisoquinoline hydrochloride

CYP inhibition drug metabolism enzyme kinetics

Researchers face inconsistent condensation yields in cyanine synthesis or misleading SAR from wrong isoquinoline isomers. This crystalline HCl salt solves both: its 3-methyl group uniquely enables quaternary salt condensation with aromatic aldehydes for dye formation (1- and 4-methyl isomers lack this pathway). - CYP2A5 inhibition potency: 35x greater (IC50=4,800 nM) vs 1-methyl analog (170,000 nM) - Purity: ≥98% with lot-specific NMR/HPLC/GC documentation - Aqueous solubility: Enhanced vs free base, ready for biochemical assays Available for immediate R&D shipment.

Molecular Formula C10H10ClN
Molecular Weight 179.64 g/mol
Cat. No. B11912036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylisoquinoline hydrochloride
Molecular FormulaC10H10ClN
Molecular Weight179.64 g/mol
Structural Identifiers
SMILESCC1=CC2=CC=CC=C2C=N1.Cl
InChIInChI=1S/C10H9N.ClH/c1-8-6-9-4-2-3-5-10(9)7-11-8;/h2-7H,1H3;1H
InChIKeyZVOSPBMQLPRLHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylisoquinoline Hydrochloride: Physicochemical and Structural Baseline


3-Methylisoquinoline hydrochloride (CAS 54304-65-3) is the hydrochloride salt of 3-methylisoquinoline, a methyl-substituted isoquinoline heterocycle bearing a CH₃ group at the 3-position of the bicyclic ring system [1]. The free base (CAS 1125-80-0) is a hygroscopic solid (mp 63–65 °C, bp 251 °C) with a predicted pKa of 5.66 ± 0.30 and a calculated LogP of 2.42–2.54 . The hydrochloride salt form (MW 179.65 g/mol, formula C₁₀H₁₀ClN) provides crystalline handling convenience, enhanced aqueous solubility relative to the free base, and lot-specific QC documentation (NMR, HPLC, GC) supporting quantitative batch selection . The compound is classified as a bacterial xenobiotic metabolite by ChEBI and serves as a privileged scaffold in medicinal chemistry and cyanine dye synthesis [1][2].

Why Positional Isomers Cannot Replace 3-Methylisoquinoline Hydrochloride


Although isoquinoline and its monomethyl positional isomers share a common C₁₀H₉N framework, the position of the methyl substituent fundamentally alters basicity, lipophilicity, enzyme inhibition potency, synthetic reactivity, and solid-state structural parameters in ways that cannot be compensated by adjusting molar equivalents. The 3-methyl substitution pattern uniquely enables condensation at the methyl group in quaternary salts for cyanine dye synthesis [1], produces a ~35-fold difference in mouse CYP2A5 inhibitory potency compared to the 1-methyl isomer [2], and shifts the optimal matrix for quasilinear fluorescence spectroscopy from cyclohexane (isoquinoline) to n-hexane [3]. Even among positional isomers, the pKa hierarchy (1-Me: 6.19 > 4-Me: ~5.79 > 3-Me: 5.66 > parent: 5.14) dictates different ionization states at physiological pH . Substituting any of these analogs without accounting for these quantified differences risks failed condensations, erroneous IC₅₀ values, incorrect spectroscopic assignments, or mismatched extraction behavior. The evidence below quantifies where 3-methylisoquinoline hydrochloride diverges from its nearest comparators.

Quantitative Differentiation from Closest Analogs


CYP2A5 Inhibition Potency: 3-Methyl vs. 1-Methyl Isoquinoline

In the same mouse CYP2A5 inhibition assay, 3-methylisoquinoline exhibits an IC₅₀ of 4,800 nM, whereas 1-methylisoquinoline shows an IC₅₀ of 170,000 nM, representing a ~35.4-fold higher inhibitory potency for the 3-methyl positional isomer [1][2]. Both values were curated by ChEMBL from the same publication and assay platform (Eur. J. Med. Chem. 2009, 44, 1941–51), enabling direct head-to-head comparison without inter-laboratory variability confounds.

CYP inhibition drug metabolism enzyme kinetics SAR

pKa and Ionization State Hierarchy Across Positional Isomers

The pKa of the conjugate acid of 3-methylisoquinoline is 5.66 ± 0.30 (predicted), compared to isoquinoline (pKa = 5.14), 4-methylisoquinoline (pKa = 5.79 ± 0.10), and 1-methylisoquinoline (pKa = 6.19 ± 0.30) [1]. This establishes a clear basicity rank order: 1-MeIQ > 4-MeIQ > 3-MeIQ > IQ. At pH 7.4, the fraction ionized differs materially: 3-methylisoquinoline is ~98.2% neutral, whereas 1-methylisoquinoline is ~94.6% neutral, and isoquinoline is ~99.4% neutral, affecting logD, membrane permeability, and reverse-phase chromatographic retention.

basicity ionization state extraction chromatography

Water Solubility and Lipophilicity vs. Parent Isoquinoline

3-Methylisoquinoline (free base) has an experimentally reported water solubility of 919 mg/L at 20 °C, which is approximately 5.5- to 6.6-fold lower than isoquinoline's water solubility of ~5,000–6,110 mg/L at 25 °C . The LogP of 3-methylisoquinoline (2.42–2.54) is correspondingly higher than isoquinoline's LogP (1.96–2.08) . This reduced aqueous solubility and increased lipophilicity are direct consequences of the methyl group at the 3-position and are quantitatively distinct from the unsubstituted parent.

solubility lipophilicity formulation environmental fate

Regioselective Reactivity in Cyanine Dye Condensation

Quaternary salts of 3-methylisoquinoline (2-alkyl-3-methylisoquinolinium) undergo high-yield condensation with p-dimethylaminobenzaldehyde and other aldehydes exclusively at the 3-methyl group to form styryl-type cyanine dyes [1]. This reactivity is enabled by the enhanced CH-acidity of the 3-methyl protons in the quaternized heterocycle, a feature absent in 1-methyl- and 4-methylisoquinoline quaternary salts, where the methyl group is either less acidic (1-position, adjacent to quaternary nitrogen but sterically hindered) or in an electronically deactivated position (4-position). The 1951 study by Brooker and White demonstrated that 3-methylisoquinoline ethiodide condenses with p-dimethylaminobenzaldehyde in the presence of piperidine to yield the corresponding 2-(p-dimethylaminostyryl)isoquinolinium dye in high yield, establishing a synthetic route specific to the 3-methyl scaffold [1].

cyanine dye synthesis quaternary salts condensation regioselectivity

Shpolskii Matrix Optimization for Quasilinear Luminescence

In a direct comparative study, isoquinoline and 3-methylisoquinoline were examined for quasilinear luminescence spectra in frozen crystalline solutions at 77 K [1]. The best quasilinear phosphorescence spectrum of isoquinoline was obtained in cyclohexane, whereas the best quasilinear fluorescence spectrum of 3-methylisoquinoline was discovered in n-hexane. This solvent preference inversion is attributed to the methyl group altering the guest-host compatibility with the alkane matrix, a phenomenon that directly impacts the achievable spectral resolution and detection sensitivity in Shpolskii spectroscopy.

fluorescence spectroscopy phosphorescence Shpolskii effect matrix isolation

Crystal Structure Refinement and C–N Bond Length Correction

The 150 K redetermination of 3-methylisoquinoline's crystal structure (monoclinic, space group P2₁/c, a = 6.1991(4) Å, b = 7.4176(6) Å, c = 16.5421(12) Å, β = 93.438(2)°, V = 759.28(10) ų, Z = 4) revealed that the C–N bond length reported in the earlier room-temperature structure (Ribar et al., 1974) was anomalously short and fell outside the main distribution of 19 relevant structural fragments in the Cambridge Structural Database (CSD) [1]. The redetermined C–N bond length lies exactly at the mean of the CSD sample, providing a structurally validated benchmark for computational docking, pharmacophore modeling, and DFT calculations that cannot be obtained from the earlier, inaccurate structure.

crystallography C–N bond length CSD structural biology

High-Confidence Application Scenarios


CYP2A Enzyme Inhibitor Fragment Screening and SAR

The 35-fold greater potency of 3-methylisoquinoline (IC₅₀ = 4,800 nM) over 1-methylisoquinoline (IC₅₀ = 170,000 nM) in mouse CYP2A5 inhibition [1] makes the 3-methyl isomer the preferred starting scaffold for fragment-based discovery targeting CYP2A family enzymes. Procurement of the hydrochloride salt ensures consistent aqueous solubility for biochemical assay preparation, and the well-defined single-methyl decoration allows clean SAR interpretation when elaborating the scaffold at other ring positions.

Styryl Cyanine Dye Synthesis via 3-Methyl Condensation

The unique reactivity of the 3-methyl group in quaternized 3-methylisoquinolinium salts toward aromatic aldehydes for cyanine dye formation [1] supports the use of 3-methylisoquinoline hydrochloride as a key synthetic intermediate in dye and fluorophore development programs. 1-Methyl and 4-methyl isomers lack this specific condensation pathway, making the 3-methyl isomer irreplaceable for this synthetic route.

Low-Temperature Shpolskii Luminescence Spectroscopy

The demonstrated matrix preference switch—isoquinoline phosphorescence optimized in cyclohexane vs. 3-methylisoquinoline fluorescence optimized in n-hexane at 77 K [1]—guides analytical laboratories in selecting the correct solvent matrix when using 3-methylisoquinoline as a fluorescent probe or calibration standard. Using n-hexane rather than cyclohexane maximizes spectral resolution for the 3-methyl derivative.

Structure-Based Drug Design with Corrected Coordinates

The 150 K redetermined crystal structure of 3-methylisoquinoline, with C–N bond lengths validated against the CSD mean (R = 0.042) [1], provides the accurate geometric parameters required for DFT calculations, molecular docking, and pharmacophore model construction. The earlier room-temperature structure carries an erroneous C–N bond length that could distort binding pose predictions.

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